8-Hydrazinylquinoline dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Hydroxyquinoline is a multifaceted ligand known for its coordination chemistry, primarily utilized for analytical purposes. Its derivatives have seen a resurgence in synthetic coordination chemistry due to their unique properties, which have led to the development of new supramolecular sensors, emitting devices, and self-assembled aggregates . The compound 8-Hydrazinylquinoline dihydrochloride, while not directly mentioned, can be inferred to share some of the chemical characteristics and applications due to its structural similarity to 8-hydroxyquinoline derivatives.

Synthesis Analysis

The synthesis of 8-hydroxyquinoline derivatives can involve various methods. For instance, the synthesis of 8-chloro-3,4-dihydroisoquinoline, a related compound, has been achieved through directed ortho-lithiation followed by formylation and ring closure under acidic conditions. An alternative method includes a Friedel-Crafts reaction and subsequent oxidation, which leads to key intermediates that can be further transformed into various derivatives for potential drug candidates . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 8-Hydrazinylquinoline dihydrochloride.

Molecular Structure Analysis

The molecular structure of 8-hydroxyquinoline derivatives is characterized by their ability to form terdentate complexes with metal ions, resulting in a 5,5-bicyclic ring system. These complexes exhibit greater stability than their 8-hydroxyquinolinate counterparts. The formation of such complexes is influenced by factors such as pH, ligand-to-metal ion molar ratio, and the nature of the metal ion . This information suggests that 8-Hydrazinylquinoline dihydrochloride could also form stable complexes with metal ions, which could be relevant for its applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

The chemical reactions involving 8-hydroxyquinoline derivatives are complex, with the formation of protonated species like MHL(2+), M(HL)(2+)(2), and MLHL(+) in solutions with metal ions. These species' existence depends on various factors, including pH, ligand-to-metal ion molar ratio, and the specific metal ion involved . Such reactions are crucial for understanding the reactivity and potential applications of 8-Hydrazinylquinoline dihydrochloride in forming metal complexes.

Physical and Chemical Properties Analysis

8-Hydroxyquinoline and its derivatives exhibit properties of a chromophore, enabling them to detect various metal ions and anions. Over the past two decades, these compounds have gained attention in medicinal chemistry due to their significant biological activities. They have been explored for the development of broad-spectrum drug molecules for treating life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives also make them potent drug candidates for various diseases . These properties are likely shared by 8-Hydrazinylquinoline dihydrochloride, making it a compound of interest in both analytical and medicinal chemistry.

科学研究应用

Green Chemistry Methodologies

Researchers have developed heavy-metal-free reduction methodologies for synthesizing hydrazinylquinoline derivatives, such as 5-hydrazinoquinoline, using an entirely aqueous process. This process uses L-ascorbic acid to reduce diazonium salts derived from aminoquinolines, highlighting an environmentally friendly approach to producing these compounds at a large scale (Norris et al., 2009).

Regioselective Synthesis

The regioselective C4-hydrazinylation of dichloroquinolines to synthesize hydrazinylquinoline regio-isomers has been achieved. This process showcases a method for the expedient synthesis of aminoquinoline substituted pyrrolidin-2,5-diones, highlighting the versatility of hydrazinylquinolines as intermediates in organic synthesis (Kumar et al., 2014).

Analytical Chemistry Applications

In the field of analytical chemistry, 2-hydrazinoquinoline has been explored as a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This compound significantly enhances the detection of gaseous carbonyl compounds, demonstrating its utility in analytical methods for identifying volatile organic compounds (Shigeri et al., 2016).

Antimicrobial Activity

Some derivatives of hydrazinylquinoline have been studied for their antimicrobial properties. For instance, 7-chloro-1,2,4-triazolo[4,3-a]quinolines derived from hydrazinylquinolines have shown potential against gram-positive and gram-negative bacteria, suggesting their application in developing new antimicrobial agents (Hassanin et al., 2007).

Antioxidant Activity

The antioxidant activity of 4-hydrazinoquinoline derivatives has been evaluated, with findings indicating that these compounds exhibit significant antioxidant properties. This suggests potential applications in protective therapies against oxidative stress (Romanenko & Kozyr, 2022).

Anti-Corrosion Applications

Novel 8-hydroxyquinoline derivatives, such as those synthesized for corrosion inhibition in carbon steel, highlight the potential of hydrazinylquinolines in industrial applications, particularly in protecting metals against corrosion in acidic environments (Rouifi et al., 2020).

安全和危害

This compound is classified as a combustible solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or inhaled, and harmful in contact with skin . Safety measures include wearing protective gloves, clothing, and eye/face protection .

未来方向

While specific future directions for 8-Hydrazinylquinoline dihydrochloride are not available, it’s worth noting that similar compounds are being repurposed for other clinical conditions . For instance, hydroxychloroquine has shown a reduction in proteinuria in IgA nephropathy . Research is also underway to investigate the efficacy of hydroxychloroquine in primary membranous nephropathy, Alport’s syndrome, systemic vasculitis, anti-GBM disease, acute kidney injury, and for

属性

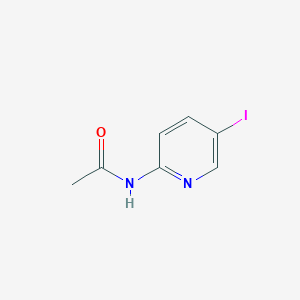

IUPAC Name |

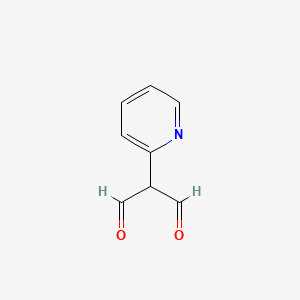

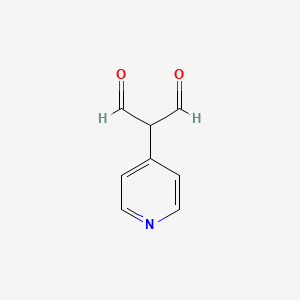

quinolin-8-ylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;;/h1-6,12H,10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVBHTUMFBIRJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NN)N=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372021 |

Source

|

| Record name | 8-Hydrazinoquinoline dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydrazinylquinoline dihydrochloride | |

CAS RN |

91004-61-4 |

Source

|

| Record name | 8-Hydrazinoquinoline dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)